![molecular formula C18H13N3O2S B2752367 (E)-2-(benzo[d]thiazol-2-yl)-3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)acrylonitrile CAS No. 577787-17-8](/img/structure/B2752367.png)
(E)-2-(benzo[d]thiazol-2-yl)-3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)acrylonitrile
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Description
(E)-2-(benzo[d]thiazol-2-yl)-3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)acrylonitrile is a useful research compound. Its molecular formula is C18H13N3O2S and its molecular weight is 335.38. The purity is usually 95%.
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Scientific Research Applications
Antiproliferative and Apoptosis-Inducing Activities
Benzothiazoles, including derivatives similar to (E)-2-(benzo[d]thiazol-2-yl)-3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)acrylonitrile, have been investigated for their antiproliferative and apoptosis-inducing activities. A study demonstrated that a benzothiazole derivative induced apoptosis in human leukemia cells via a ROS-mitochondrial mediated death signaling pathway and activation of p38 MAPK, highlighting its potential as a therapeutic agent in cancer treatment (Repický, Jantová, & Cipak, 2009).
Anticancer Properties
(E)-3-(benzo[d]thiazol-2-ylamino)-2-(1-methyl-1H-indole-3-carbonyl)-3-(methylthio)acrylonitrile derivatives were synthesized and evaluated for their therapeutic potential, demonstrating good anti-tumor activities against the MCF-7 (breast carcinoma) cell line. These compounds were also found to possess excellent antioxidant, anti-diabetic, and anti-inflammatory properties, suggesting their versatility as pharmacophores for the development of novel therapeutic agents (Bhale et al., 2018).
Synthesis and Cytotoxic Activities of Heteroarylacrylonitriles
Research on the synthesis and in vitro cytotoxic activities of new heteroarylacrylonitriles has provided insights into the structure-activity relationships of these compounds. The study found that certain derivatives exhibited significant cytotoxic potency on various human cancer cell lines, underscoring the potential of this compound and its analogs in the development of anticancer drugs (Sa̧czewski et al., 2004).
Photochemical Reactions and Synthesis Applications
The photochemical reactions of benzoxazole-2-thiones with alkenes, which are structurally related to the compound , have been explored for the synthesis of 2-alkylated benzoxazoles and other derivatives. These reactions showcase the compound's utility in organic synthesis, particularly in creating novel molecules with potential pharmacological activities (Nishio et al., 1996).
Selective Inhibition of Acetylcholinesterase
(E)-2-(benzo[d]thiazol-2-yl)-3-heteroarylacrylonitriles have been identified as a new class of selective inhibitors of acetylcholinesterase (AChE), with one compound exhibiting significant AChE inhibitory activity. These findings suggest a potential application in treating diseases characterized by AChE overactivity, such as Alzheimer's disease (de la Torre et al., 2012).
properties
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c19-10-12(18-21-14-3-1-2-4-17(14)24-18)11-20-13-5-6-15-16(9-13)23-8-7-22-15/h1-6,9,11,20H,7-8H2/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJWLOOZLPEIPJ-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC=C(C#N)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)N/C=C(\C#N)/C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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